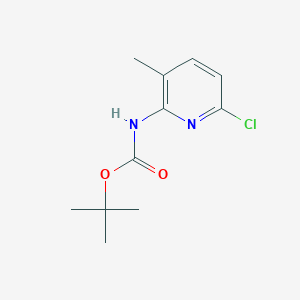

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKOZEMAPJGWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729640 | |

| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679392-20-2 | |

| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" properties and reactivity

An In-Depth Technical Guide to the Properties and Reactivity of tert-Butyl 6-chloro-3-methylpyridin-2-ylcarbamate

Introduction: A Versatile Scaffold in Modern Synthesis

In the landscape of medicinal chemistry and process development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound has emerged as a highly valuable and versatile intermediate. Its structure is elegantly primed for sequential, regioselective functionalization. The pyridine core, a privileged scaffold in numerous pharmaceuticals, is decorated with three key features: a chloro group at the 6-position, an excellent leaving group for cross-coupling and nucleophilic substitution; a tert-butoxycarbonyl (Boc) protected amine at the 2-position, which masks a key nucleophilic site and directs reactivity; and a methyl group at the 3-position, which provides a point of steric and electronic differentiation.

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and core reactivity of this compound. We will explore the causality behind experimental choices for its key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and deprotection strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 679392-20-2[1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 91-96 °C (Typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=8.0 Hz, 1H), 7.15 (d, J=8.0 Hz, 1H), 6.80 (s, 1H, NH), 2.30 (s, 3H, CH₃), 1.50 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.5, 150.0, 148.5, 139.0, 125.0, 118.0, 81.5, 28.3, 18.0 |

Note: NMR data are predicted and may vary slightly based on solvent and experimental conditions. Spectroscopic data can be found on platforms like ChemicalBook.[2]

Synthesis: The Boc Protection Strategy

The most direct and common synthesis of the title compound involves the protection of the primary amino group of 2-amino-6-chloro-3-methylpyridine. The use of the Boc group is a strategic choice, as it is robust enough to withstand various reaction conditions (particularly basic conditions used in cross-coupling) yet can be removed under specific acidic protocols.[3][4]

Experimental Protocol: Boc Protection

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloro-3-methylpyridine (1.0 equiv.), an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), and a base (e.g., triethylamine, 1.5 equiv.).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Causality Behind the Protocol:

-

Base: A base like triethylamine is required to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[5]

-

Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[6]

-

Solvent: Aprotic solvents like DCM or THF are chosen to ensure the solubility of all reactants and to avoid competing reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its predictable and regioselective reactivity at the C6-chloro position and the N2-carbamate.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position is ortho to the ring nitrogen, making the C-Cl bond highly activated for oxidative addition to a palladium(0) center.[7][8] This makes the compound an excellent substrate for a variety of cross-coupling reactions.

This reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position.[9]

Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[10]

-

Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[10][11] Degas the mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Purify the crude product via column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction facilitates the formation of carbon-nitrogen bonds, replacing the chlorine atom with a primary or secondary amine.[12] It is a cornerstone of modern medicinal chemistry for accessing diverse N-aryl structures.

Mechanism Insight: The mechanism is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation by a strong, non-nucleophilic base (like NaOtBu) and subsequent reductive elimination to form the C-N bond.[12][13] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the rate-limiting reductive elimination step.[14]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the chloro-pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[8][15]

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction for completion.

-

Workup & Purification: Cool the reaction, quench carefully with water or saturated ammonium chloride, and extract the product. Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[7] This allows the direct displacement of the 6-chloro substituent by strong nucleophiles.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electronegative ring nitrogen. In the second step, the chloride leaving group is expelled, and aromaticity is restored.

Typical Nucleophiles:

-

Alkoxides (RO⁻): To form ether linkages.

-

Thiolates (RS⁻): To form thioethers.[16]

-

Amines (R₂NH): While less reactive than in Buchwald-Hartwig amination, SNAr with amines can occur under forcing conditions.[17]

SNAr Mechanism Diagram

Caption: The addition-elimination mechanism of SNAr.

Deprotection of the Boc Group

The final common transformation is the removal of the Boc protecting group to unveil the free 2-amino functionality. This is almost exclusively achieved under acidic conditions.

Mechanism Insight: The reaction is initiated by protonation of the carbamate carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which generates an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the free amine, which is protonated under the acidic conditions to form an ammonium salt.[18]

Caution: The liberated tert-butyl cation is a potent electrophile and can cause side reactions by alkylating other nucleophilic sites on the molecule (e.g., electron-rich aromatic rings, thiols). The inclusion of a scavenger like anisole or thioanisole is often recommended to trap this cation.[3][19]

Experimental Protocol: Boc Deprotection

-

Setup: Dissolve the Boc-protected pyridine in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.

-

Acid Addition: Add a strong acid. Common choices include:

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the evolution of gas (CO₂) and the reaction progress by TLC/LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. If the free base is required, a basic workup (e.g., addition of aq. NaHCO₃ or NaOH) and extraction can be performed.

Boc Deprotection Mechanism

Sources

- 1. 679392-20-2 | CAS DataBase [m.chemicalbook.com]

- 2. This compound(679392-20-2) 1H NMR [m.chemicalbook.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Synthesis of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate

Introduction: Strategic Importance of a Protected Pyridine Building Block

In the landscape of modern pharmaceutical and agrochemical research, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in a myriad of bioactive molecules underscores the continuous need for versatile and efficiently prepared building blocks. "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" (CAS No: 679392-20-2) is a key intermediate, strategically designed for further functionalization in complex synthetic pathways.[1] The presence of a chloro-substituent provides a reactive handle for cross-coupling reactions, while the methyl group influences the electronic and steric properties of the pyridine ring. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino moiety is crucial, as it masks the nucleophilicity of the amine, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[2] This guide provides a comprehensive overview of the synthesis of this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Safety Overview

A thorough understanding of the physical and chemical properties of the target compound and key reagents is fundamental for successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |

| This compound | C₁₁H₁₅ClN₂O₂ | 242.70 | White to Yellow Solid | Inert atmosphere, 2-8°C |

| 2-Amino-6-chloro-3-methylpyridine | C₆H₇ClN₂ | 142.59 | Solid | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Flammable Solid/Liquid | Keep refrigerated, in a dry and well-ventilated place |

Safety Considerations:

The synthesis of "this compound" involves the use of hazardous materials that necessitate strict adherence to safety protocols.

-

2-Amino-6-chloro-3-methylpyridine: This compound is a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and is fatal if inhaled.[4][5][6] It also causes skin irritation and serious eye damage, and may cause an allergic skin reaction and respiratory irritation.[4][5][6] It is crucial to handle (Boc)₂O in a fume hood, wearing appropriate respiratory protection, gloves, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.

All experimental work should be conducted in a well-ventilated laboratory, and a safety shower and eyewash station should be readily accessible.

Synthetic Pathway: A Two-Stage Approach

The synthesis of the target compound is most effectively achieved through a two-stage process:

-

Synthesis of the Precursor: Preparation of 2-amino-6-chloro-3-methylpyridine.

-

Boc Protection: The N-tert-butoxycarbonylation of the precursor to yield the final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Precursor, 2-Amino-6-chloro-3-methylpyridine

The synthesis of the aminopyridine precursor can be approached from various starting materials. A common and effective route involves the amination of a corresponding dichloropyridine derivative.

Reaction Scheme:

Caption: Synthesis of 2-amino-6-chloro-3-methylpyridine.

The synthesis of 2,6-dichloro-3-methylpyridine itself is a multi-step process often starting from more readily available pyridine derivatives.[6] The subsequent amination reaction involves the selective displacement of one of the chloro substituents with an amino group. This reaction is typically carried out using aqueous ammonia or ammonium hydroxide in a suitable solvent like isopropanol under elevated temperatures.[7]

Part 2: Boc Protection of 2-Amino-6-chloro-3-methylpyridine

The core of this guide focuses on the efficient N-tert-butoxycarbonylation of the aminopyridine precursor. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide, and forming the stable carbamate product. The presence of a base, such as triethylamine (TEA), is often employed to neutralize the acidic byproducts and drive the reaction to completion. In cases of less nucleophilic amines, such as 2-amino-6-chloro-3-methylpyridine, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) can enhance the reaction rate and yield.[5][9]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. This compound(679392-20-2) 1H NMR spectrum [chemicalbook.com]

The Strategic Utility of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate: A Technical Guide for Advanced Synthesis

Introduction: A Multifaceted Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and process development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has emerged as a highly versatile and valuable heterocyclic building block. Its utility stems from a carefully orchestrated arrangement of functional groups: a nucleophilic amine masked by a robust tert-butyloxycarbonyl (Boc) protecting group, a reactive chloro-substituent primed for cross-coupling, and a methyl group that provides steric and electronic influence.[1][2][3]

This guide provides an in-depth analysis of this compound, exploring its synthesis, reactivity, and strategic applications. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its role in constructing the carbon-nitrogen and carbon-carbon bonds that form the backbone of countless pharmaceutical agents.

Molecular Profile and Physicochemical Properties

A clear understanding of a building block's fundamental properties is the foundation for its successful application.

| Property | Value |

| CAS Number | 679392-20-2 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | Typically a solid |

| Storage | Inert atmosphere, 2-8°C |

Data sourced from commercial supplier information.[1]

The Boc protecting group is a critical feature, rendering the highly reactive 2-amino group temporarily inert to a wide range of reaction conditions, particularly those involving strong bases or nucleophiles.[4] This allows for selective chemistry to be performed at other sites on the pyridine ring. The Boc group can be reliably removed under mild acidic conditions, unmasking the amine for subsequent functionalization.[5][6]

Synthesis of the Building Block

The preparation of this compound begins with the commercially available precursor, 2-amino-6-chloro-3-methylpyridine. The key transformation is the selective protection of the exocyclic amine with a tert-butyloxycarbonyl (Boc) group.

A common and effective method involves the reaction of the aminopyridine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. While traditional methods might use a simple base like triethylamine (TEA) with or without a catalyst like 4-dimethylaminopyridine (DMAP), challenges such as low yields or the formation of di-Boc byproducts can arise.[7][8] An improved methodology utilizes coupling agents to facilitate a high-yield, highly selective protection.[7][8]

Caption: Synthetic route to the title compound.

Experimental Protocol: Boc Protection of 2-Amino-6-chloro-3-methylpyridine

This protocol is adapted from methodologies developed for challenging aminopyridine protections, designed to ensure high selectivity and yield.[7][8]

-

Preparation: To a solution of 2-amino-6-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of substrate) at room temperature, add 1-hydroxybenzotriazole (HOBT, 0.05 eq) and triethylamine (TEA, 1.5 eq).

-

Reagent Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the stirred solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to afford the desired this compound.

Trustworthiness: This method mitigates the risk of side reactions by using activating agents (EDCI/HOBT), which often leads to cleaner conversions and higher yields (typically 80-90%) compared to older methods.[8]

Strategic Reactivity and Applications

The synthetic power of this building block lies in the differential reactivity of its functional groups. The C6-chloro substituent is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. The pyridine nitrogen atom activates the C6 position (ortho to the nitrogen) for both nucleophilic aromatic substitution (SₙAr) and, crucially, for the oxidative addition step in Pd-catalyzed cycles.[9] This inherent activation makes the C-Cl bond significantly more reactive than a C-Cl bond on a simple chlorobenzene ring.[9][10]

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(Amphos)₂Cl₂ (1-3 mol%),[11] and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 10:1 ratio).

-

Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common linkage in pharmaceuticals. [12][13]The reaction couples the 6-chloropyridine position with a primary or secondary amine. The choice of palladium catalyst, phosphine ligand, and base is critical for success and depends on the specific amine coupling partner. [14][15] Representative Protocol: Buchwald-Hartwig Amination

-

Setup: To a flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagents: Add this compound (1.0 eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-110°C, for 6-24 hours until the starting material is consumed (monitor by LC-MS).

-

Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify by column chromatography.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the building block and a terminal alkyne. [16][17]This reaction is invaluable for introducing rigid, linear linkers into molecules. It typically employs a dual-catalyst system of palladium and a copper(I) salt. [16] Representative Protocol: Sonogashira Coupling

-

Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%) in a solvent mixture like THF and triethylamine.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 60°C for 2-12 hours. Monitor for completion by TLC.

-

Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in an appropriate solvent and purify by column chromatography.

Deprotection and Final Stage Functionalization

A key strategic advantage of this building block is the ability to unmask the 2-amino group after performing the desired cross-coupling reaction. The Boc group is stable to the basic and nucleophilic conditions of the coupling reactions but is readily cleaved under acidic conditions. [4] Protocol: N-Boc Deprotection

-

Reaction: Dissolve the Boc-protected coupled product (1.0 eq) in a suitable solvent such as dichloromethane (DCM), methanol, or 1,4-dioxane.

-

Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution). A milder, alternative system is oxalyl chloride in methanol. [5][6]3. Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction is often accompanied by gas (isobutylene) evolution. Monitor by LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, it may be removed by co-evaporation with a solvent like toluene. If HCl was used, the product is often isolated as the hydrochloride salt. To obtain the free amine, perform a basic workup by adding a base (e.g., NaHCO₃ or NaOH solution) and extracting with an organic solvent.

Conclusion

This compound is a sophisticated and powerful building block for modern organic synthesis. The orthogonal reactivity of the Boc-protected amine and the activated 6-chloro position provides chemists with a reliable and flexible platform for constructing complex nitrogen-containing heterocycles. By enabling selective C-C and C-N bond formation through robust palladium-catalyzed cross-coupling reactions, followed by straightforward deprotection, this reagent streamlines synthetic routes and provides efficient access to novel molecular entities for pharmaceutical and materials science research.

References

-

TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE - ChemBK. (2024, April 9). Retrieved January 20, 2026, from [Link]

- CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.).

-

tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate - Lead Sciences. (n.d.). Retrieved January 20, 2026, from [Link]

- CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (n.d.). Retrieved January 20, 2026, from [Link]

-

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 20, 2026, from [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3). Retrieved January 20, 2026, from [Link]

-

Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 20, 2026, from [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved January 20, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved January 20, 2026, from [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]

Sources

- 1. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate - Lead Sciences [lead-sciences.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 679392-20-2 [chemicalbook.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. xray.uky.edu [xray.uky.edu]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) of "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate"

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 679392-20-2)[1]. Aimed at researchers, chemists, and professionals in drug discovery and development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We delve into the principles of each technique, provide standardized experimental protocols, and offer a detailed interpretation of the expected spectral data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide unambiguous structural confirmation, a critical step in chemical synthesis and quality control.

Molecular Structure and Spectroscopic Significance

This compound is a substituted pyridine derivative. Its molecular formula is C₁₁H₁₅ClN₂O₂ with a molecular weight of 242.70 g/mol [1]. The structure incorporates several key features that give rise to a distinct spectroscopic fingerprint:

-

Aromatic Pyridine Ring: Provides signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching in the IR spectrum.

-

Tert-butyl Group: Generates a highly characteristic, strong singlet in the ¹H NMR spectrum due to its nine equivalent protons.

-

Carbamate Linkage (-NH-C=O-O-): Produces distinct IR absorptions for the N-H and C=O bonds.

-

Methyl and Chloro Substituents: These substituents influence the electronic environment of the pyridine ring, causing predictable shifts in the NMR signals of nearby protons and carbons. The chlorine atom also imparts a specific isotopic pattern in the mass spectrum.

A thorough spectroscopic analysis is essential to verify the successful synthesis and purity of this molecule, which may serve as a crucial intermediate in the development of more complex chemical entities.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Principles of NMR for Structural Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance" frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus. The number of signals, their chemical shifts, their integration (for ¹H NMR), and their splitting patterns (multiplicity) provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[4]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or 500 MHz spectrometer.[5]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | Doublet (d) | 1H | H-4 (Pyridine) | Aromatic proton adjacent to the methyl group and coupled to H-5. |

| ~ 7.20 | Doublet (d) | 1H | H-5 (Pyridine) | Aromatic proton adjacent to the chlorine atom and coupled to H-4. Its chemical shift is influenced by the electron-withdrawing chlorine. |

| ~ 7.00 | Broad Singlet (br s) | 1H | N-H (Carbamate) | The N-H proton signal is often broad and its chemical shift can vary with concentration and temperature. |

| ~ 2.30 | Singlet (s) | 3H | -CH₃ (Pyridine) | The methyl group protons are equivalent and show no coupling, resulting in a singlet. |

| ~ 1.50 | Singlet (s) | 9H | -C(CH₃)₃ (Tert-butyl) | The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated, producing a strong singlet. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 153.0 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is deshielded and appears at a low field. |

| ~ 149.0 | C-2 (Pyridine) | Aromatic carbon bonded to the nitrogen of the carbamate. |

| ~ 147.0 | C-6 (Pyridine) | Aromatic carbon bonded to the electron-withdrawing chlorine atom. |

| ~ 139.0 | C-4 (Pyridine) | Aromatic carbon with a proton attached. |

| ~ 125.0 | C-5 (Pyridine) | Aromatic carbon with a proton attached, influenced by the adjacent chlorine. |

| ~ 123.0 | C-3 (Pyridine) | Aromatic carbon bonded to the methyl group. |

| ~ 81.0 | -C (CH₃)₃ (Tert-butyl) | The quaternary carbon of the tert-butyl group. |

| ~ 28.5 | -C(C H₃)₃ (Tert-butyl) | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 18.0 | -C H₃ (Pyridine) | The methyl carbon attached to the pyridine ring. |

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.

Principles of IR for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). Different types of bonds vibrate at characteristic frequencies, which are reported in wavenumbers (cm⁻¹). An IR spectrum provides a fingerprint of the functional groups present.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common, rapid method for obtaining IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

IR Spectrum Interpretation (Predicted)

The IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 | N-H Stretch | Carbamate Amine |

| 2980 - 2850 | C-H Stretch | Tert-butyl and Methyl |

| ~ 1720 | C=O Stretch | Carbamate Carbonyl |

| 1600 - 1450 | C=C / C=N Stretch | Pyridine Ring |

| ~ 1250 | C-O Stretch | Carbamate Ester |

| ~ 800 - 700 | C-Cl Stretch | Chloro-Pyridine |

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.

Principles of MS for Molecular Weight and Fragmentation

In a mass spectrometer, a sample is first ionized. These ions are then separated based on their m/z ratio and detected. A technique like Electrospray Ionization (ESI) is a "soft" ionization method that typically keeps the molecule intact, allowing for precise determination of the molecular weight.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

-

Data Acquisition: Analyze the ions in the mass analyzer to generate a spectrum of ion abundance versus m/z.

MS Spectrum Interpretation (Predicted)

-

Molecular Ion Peak ([M+H]⁺): For ESI in positive ion mode, the most prominent peak will likely be the protonated molecule. The calculated monoisotopic mass of C₁₁H₁₅³⁵ClN₂O₂ is 242.0822. Therefore, the [M+H]⁺ peak should appear at m/z ≈ 243.0895 .

-

Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern. A second peak, known as the [M+2+H]⁺ peak, will be observed at m/z ≈ 245.0866 with an intensity that is approximately one-third (24.2 / 75.8 ≈ 32%) of the main [M+H]⁺ peak. This M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: A major fragmentation pathway would be the loss of the tert-butyl group (C₄H₈, 56 Da) or isobutylene, leading to a fragment ion.

MS Analysis Workflow

Caption: Workflow for Mass Spectrometric analysis via ESI.

Integrated Spectroscopic Data Summary

The true power of spectroscopic characterization comes from integrating the data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the molecular structure.

| Technique | Key Finding | Structural Confirmation |

| ¹H NMR | Confirms the presence and connectivity of all proton-bearing groups: two distinct aromatic protons, a carbamate N-H, a pyridine-methyl group, and a tert-butyl group. | Provides the complete proton framework. |

| ¹³C NMR | Confirms the presence of 11 unique carbon environments, including the carbamate carbonyl, 6 aromatic carbons, and 3 distinct aliphatic carbons. | Provides the complete carbon backbone. |

| IR | Confirms the presence of key functional groups: N-H (amine), C=O (carbamate), aromatic C=C/C=N, and C-Cl bonds. | Validates the functional groups in the molecule. |

| MS | Confirms the molecular weight (m/z ≈ 243.0895 for [M+H]⁺) and the presence of one chlorine atom via the characteristic M/M+2 isotope pattern. | Confirms the elemental composition and molecular weight. |

Conclusion

The spectroscopic characterization of this compound is straightforward when employing a multi-technique approach. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predicted data presented in this guide serve as a robust benchmark for researchers working with this compound, enabling confident structural verification and quality assessment critical for applications in medicinal chemistry and materials science.

References

-

Macmillan Group, Princeton University. Supplementary Information.

-

ChemicalBook. This compound(679392-20-2) 1 H NMR.

-

Lead Sciences. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate.

-

Koch, P. et al. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2216.

-

Benchchem. tert-butyl N-(6-acetylpyridin-2-yl)carbamate.

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloro-2-methylpropane.

-

Doc Brown's Chemistry. infrared spectrum of 2-chloro-2-methylpropane.

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

Sources

- 1. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate - Lead Sciences [lead-sciences.com]

- 2. tert-butyl N-(6-acetylpyridin-2-yl)carbamate | Benchchem [benchchem.com]

- 3. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate has emerged as a valuable building block, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and critical role as a synthetic intermediate. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position of the 6-chloro-3-methylpyridine scaffold allows for selective functionalization at other positions of the pyridine ring, a common motif in pharmacologically active compounds.

Chemical Structure and Nomenclature

The precise arrangement of substituents on the pyridine ring is critical to the utility of this molecule. A thorough understanding of its structure and formal naming conventions is essential for unambiguous communication in a research and development setting.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate .

Chemical Structure

The structure consists of a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 3-position, and a tert-butyl carbamate group at the 2-position. The Chemical Abstracts Service (CAS) Registry Number for this compound is 679392-20-2 .[1]

The two-dimensional structure is as follows:

Caption: 2D structure of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate is provided in the table below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 679392-20-2 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| SMILES | CC1=CC=C(Cl)N=C1NC(OC(C)(C)C)=O | [1] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate is most commonly achieved through the Boc protection of the corresponding amine precursor, 2-amino-6-chloro-3-methylpyridine. This reaction is a cornerstone of modern organic synthesis, and a deep understanding of its mechanism and practical execution is vital for any researcher in the field.

Synthetic Pathway

The general synthetic scheme involves the reaction of 2-amino-6-chloro-3-methylpyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Caption: General synthetic workflow for the preparation of the title compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.

Materials:

-

2-Amino-6-chloro-3-methylpyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloro-3-methylpyridine in the chosen anhydrous solvent.

-

Addition of Base: Add the base (e.g., triethylamine or a catalytic amount of DMAP) to the solution and stir for a few minutes.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the starting materials and intermediates with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.

-

Anhydrous Solvents: The absence of water is critical as di-tert-butyl dicarbonate can react with water to form tert-butanol and carbon dioxide, thus reducing the amount of reagent available for the desired reaction.

-

Choice of Base: A base is required to neutralize the acidic byproducts of the reaction and to facilitate the nucleophilic attack of the amine on the (Boc)₂O. Triethylamine is a common choice, while DMAP is often used as a more potent catalyst for this transformation.

Role in Drug Discovery and Development

tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate is not typically a pharmacologically active molecule itself. Instead, its value lies in its utility as a key intermediate in the synthesis of more complex and potent drug candidates. The Boc-protected amine allows for regioselective reactions at other positions of the pyridine ring, followed by the facile removal of the Boc group under acidic conditions to reveal the free amine for further elaboration.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are a common scaffold in a wide range of kinase inhibitors. The strategic placement of substituents on the pyridine ring is often critical for achieving high potency and selectivity. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate provides a versatile platform for introducing diversity at the 4- and 5-positions of the pyridine ring through various cross-coupling reactions, while the 2-amino group remains protected. Following the construction of the desired molecular framework, the Boc group can be removed to allow for the introduction of a pharmacophore that interacts with the hinge region of the kinase active site. While specific examples for this exact molecule are proprietary and often found within patent literature, the general strategy is widely employed in the development of inhibitors for kinases such as spleen tyrosine kinase (SYK).[2]

Conclusion

tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate is a strategically important synthetic intermediate that facilitates the efficient construction of complex, substituted pyridine-containing molecules. Its well-defined structure, coupled with a robust and well-understood synthetic protocol, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

-

ChemBK. (2024, April 9). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]

-

PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Lead Sciences. (n.d.). tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubMed. (2023, April 24). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

Sources

Solubility of "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" in organic solvents

An In-Depth Technical Guide to the Solubility of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate in Organic Solvents

Executive Summary

This compound is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its solubility characteristics are paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical principles governing its solubility based on its distinct structural motifs, present systematic protocols for both qualitative and quantitative solubility assessment, and offer a robust methodology for data interpretation. This document is designed to empower researchers with the foundational knowledge and practical tools required to confidently handle this compound in a laboratory setting.

Molecular Profile of this compound

Understanding the solubility of a compound begins with a thorough analysis of its chemical structure and inherent physicochemical properties.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate

-

Molecular Formula: C₁₁H₁₅ClN₂O₂[1]

-

Molecular Weight: 242.70 g/mol [1]

-

Structure:

Caption: Chemical structure of the target compound.

The molecule's structure can be deconstructed into three primary regions that dictate its solubility:

-

The Pyridine Core: A moderately polar aromatic heterocycle.

-

The Substituents (Chloro and Methyl): The electron-withdrawing chloro group enhances polarity, while the nonpolar methyl group slightly increases lipophilicity.

-

The Tert-butylcarbamate (Boc) Group: This is the most significant feature. The bulky, nonpolar tert-butyl group promotes solubility in nonpolar solvents, while the carbamate linkage (-NH-COO-) provides a site for hydrogen bond donation (N-H) and acceptance (C=O, O-R), which can facilitate dissolution in polar solvents.

Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the molecular structure, we can formulate a hypothesis for the solubility profile of this compound.

| Solvent Class | Predicted Solubility | Rationale | Example Solvents |

| Nonpolar Aprotic | Moderate to High | The significant nonpolar surface area from the tert-butyl and methyl groups, along with the aromatic ring, should interact favorably with nonpolar solvents via van der Waals forces. | Hexanes, Toluene, Diethyl Ether |

| Polar Aprotic | High | These solvents can engage in dipole-dipole interactions with the polar pyridine ring and chloro-substituent. The hydrogen bond accepting nature of solvents like DMSO and DMF can interact with the carbamate N-H. A related compound is noted to be soluble in DMF and DMSO.[3] | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Polar Protic | Low to Moderate | The carbamate group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar tert-butyl group can hinder solvation by highly ordered hydrogen-bonding networks (like water). Solubility is expected to be better in organic alcohols than in water. A similar compound was described as soluble in alcohols.[4] | Water, Methanol, Ethanol, Isopropanol |

| Aqueous Acid/Base | Low | The pyridine nitrogen is weakly basic but is sterically hindered and its basicity is reduced by the adjacent electron-withdrawing carbamate group. The carbamate N-H is not acidic enough to be deprotonated by common bases. Therefore, significant solubility enhancement in dilute aqueous acid or base is not expected.[5][6] | 5% HCl, 5% NaOH |

Experimental Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid, systematic method to classify the compound's solubility across a range of common laboratory solvents. It is a crucial first step before any quantitative analysis.

Methodology

The procedure involves adding a small, pre-weighed amount of the compound to a fixed volume of solvent and observing its dissolution.

Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure:

-

Preparation: Dispense approximately 25 mg of this compound into a small vial (e.g., a 4 mL glass vial).

-

Solvent Addition: Add 0.75 mL of the test solvent to the vial. This corresponds to a concentration of approximately 33 mg/mL.

-

Mixing: Cap the vial and shake vigorously or vortex for 60 seconds.[2]

-

Observation: Visually inspect the mixture against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains as a suspension.

-

Recording: Record the result as "Soluble," "Partially Soluble," or "Insoluble."

-

Systematic Testing: Repeat this procedure for a comprehensive list of solvents, moving from nonpolar to polar as outlined in the table below.

Data Recording

Maintain a clear log of the observations.

| Solvent | Solvent Class | Observation (Soluble / Partially Soluble / Insoluble) |

| Hexane | Nonpolar Aprotic | |

| Toluene | Nonpolar Aprotic | |

| Diethyl Ether | Nonpolar Aprotic | |

| Dichloromethane (DCM) | Polar Aprotic | |

| Tetrahydrofuran (THF) | Polar Aprotic | |

| Acetone | Polar Aprotic | |

| Acetonitrile (ACN) | Polar Aprotic | |

| Dimethylformamide (DMF) | Polar Aprotic | |

| Methanol | Polar Protic | |

| Ethanol | Polar Protic | |

| Water | Polar Protic | |

| 5% Aqueous HCl | Aqueous Acid | |

| 5% Aqueous NaOH | Aqueous Base |

Experimental Protocol 2: Quantitative Solubility Measurement (Gravimetric Method)

For applications requiring precise concentration data, such as preparing stock solutions or conducting crystallization studies, a quantitative measurement is necessary. The gravimetric method is a reliable and straightforward approach.

Rationale

This method determines solubility by creating a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.[7]

Workflow for Gravimetric Solubility Measurement

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 100 mg in 2 mL). The solid must be in excess to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium. A magnetic stirrer or shaker bath is ideal.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette or a syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Remove the solvent completely. This can be achieved using a rotary evaporator, a vacuum centrifuge, or by gently blowing a stream of nitrogen over the sample.

-

Final Weighing: Once the solute is completely dry, weigh the vial again. The difference between this final weight and the initial vial weight is the mass of the dissolved solid.

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

Solubility (mol/L) = (Solubility in mg/mL) / (Molecular Weight in g/mol ) * 1000

-

Conclusion and Best Practices

The solubility of this compound is governed by the interplay between its nonpolar tert-butyl group and its polar, hydrogen-bonding capable carbamate-pyridine core. Theoretical analysis predicts high solubility in polar aprotic solvents (DCM, THF, DMF), moderate solubility in nonpolar solvents (Toluene) and alcohols (Methanol, Ethanol), and low solubility in water and aliphatic hydrocarbons (Hexanes).

For drug development professionals, this profile suggests that:

-

Reaction Chemistry: Polar aprotic solvents like THF, DCM, or DMF are excellent choices for conducting reactions.

-

Purification: Anti-solvent crystallization could be achieved by dissolving the compound in a good solvent (e.g., DCM) and adding a poor solvent (e.g., Hexane).

-

Formulation: Given its low predicted aqueous solubility, formulation strategies for in vivo studies may require co-solvents or advanced delivery systems.

The experimental protocols provided herein offer a self-validating system for researchers to generate reliable solubility data, forming an authoritative basis for subsequent experimental design and process development.

References

Sources

- 1. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate - Lead Sciences [lead-sciences.com]

- 2. chem.ws [chem.ws]

- 3. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]

- 4. chembk.com [chembk.com]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Role of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has emerged as a pivotal intermediate, particularly in the synthesis of kinase and protease inhibitors. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and critical role of this compound in medicinal chemistry. We will explore the causality behind its synthetic utility, provide detailed experimental protocols, and illustrate its application in the development of potent therapeutic agents, with a specific focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable pharmacokinetic properties.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and drug-like characteristics. This compound (CAS No: 679392-20-2) represents a highly versatile building block that combines several key features beneficial for drug design:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the 2-amino functionality. This allows for the selective unmasking of the amine for subsequent reactions under controlled conditions.

-

A Reactive Chloro Substituent: The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse substituents to modulate the final compound's properties.

-

A Methyl Group: The methyl group at the 3-position can provide beneficial steric interactions within a protein's binding pocket and can influence the overall conformation of the molecule.

This unique combination of functionalities makes this compound a valuable tool for the construction of complex, biologically active molecules.

Synthesis and Chemical Properties

The synthesis of this compound begins with the commercially available precursor, 2-amino-6-chloro-3-methylpyridine. The key transformation is the protection of the 2-amino group with a Boc group.

Synthesis of the Precursor: 2-Amino-6-chloro-3-methylpyridine

Several synthetic routes to 2-amino-6-chloro-3-methylpyridine have been reported. One common approach involves the chlorination of 2-amino-3-methylpyridine.

Boc Protection of 2-Amino-6-chloro-3-methylpyridine

The protection of the amino group is a critical step to modulate the reactivity of the pyridine scaffold and to prevent unwanted side reactions in subsequent synthetic steps. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-amino-6-chloro-3-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate (1.1 eq).

-

A base, such as triethylamine or 4-dimethylaminopyridine (DMAP, catalytic amount), is added to the mixture.

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

| Property | Value |

| CAS Number | 679392-20-2[2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂[2] |

| Molecular Weight | 242.70 g/mol [2] |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C[2] |

Role in Medicinal Chemistry: A Key Building Block for IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response signaling pathways. Dysregulation of IRAK-4 activity has been implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.[3][4]

This compound has been identified as a key intermediate in the synthesis of a novel class of potent and selective IRAK-4 inhibitors, as described in patent WO 2018/195213 A1. The strategic use of this building block allows for the efficient construction of the complex pyrrolo[2,3-d]pyrimidine core of these inhibitors.

Synthetic Workflow for IRAK-4 Inhibitors

The general synthetic strategy involves the deprotection of the Boc group on this compound to reveal the free amine, which then participates in a crucial cyclization reaction to form the pyrrolopyrimidine scaffold. The chloro substituent at the 6-position of the original pyridine ring is then utilized for further derivatization to introduce key pharmacophoric elements.

Caption: Synthetic workflow from the precursor to the final IRAK-4 inhibitor.

Causality of Experimental Choices

The choice of this compound as a key intermediate is driven by several strategic considerations:

-

Orthogonal Reactivity: The Boc-protected amine and the chloro group offer orthogonal reactivity. The Boc group can be selectively removed under acidic conditions without affecting the chloro substituent, allowing for a stepwise and controlled synthetic sequence.

-

Activation of the Pyridine Ring: The presence of the chloro and amino groups influences the electronic properties of the pyridine ring, facilitating certain cyclization reactions necessary for the formation of the fused heterocyclic system of the final drug molecule.

-

Versatility for Library Synthesis: The chloro group provides a convenient point for diversification. A wide range of substituents can be introduced via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound exemplifies the power of rational design in the development of versatile building blocks for medicinal chemistry. Its unique combination of a protected amine and a reactive halide on a substituted pyridine scaffold provides a robust platform for the synthesis of complex therapeutic agents. The successful application of this intermediate in the development of potent IRAK-4 inhibitors underscores its significance in modern drug discovery. As the demand for novel therapeutics targeting complex intracellular signaling pathways continues to grow, the strategic use of such well-designed, multifunctional building blocks will undoubtedly play an increasingly critical role in the efficient and successful development of new medicines.

References

-

Banerjee, S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(34), 20958-20966. Available from: [Link]

-

De, S., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. Available from: [Link]

-

Kelly, P. N., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. Available from: [Link]

-

Li, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

-

Lead Sciences. Tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Available from: [Link]

-

Masuda, K., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 157, 106-118. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Vitaku, E., et al. (2014). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 19(6), 7044-7080. Available from: [Link]

-

Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]

-

Zhang, H., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1731-1737. Available from: [Link]

Sources

- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]